molecular formula C10H16O4 B12313848 rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis

rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis

Cat. No.: B12313848
M. Wt: 200.23 g/mol
InChI Key: JBBMXPFFCFHKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis is a chiral cyclobutane derivative featuring a tert-butoxy carbonyl (Boc) group and a carboxylic acid substituent in a cis configuration on the four-membered ring. The Boc group serves as a protective moiety for amines in synthetic chemistry, while the carboxylic acid functionality enhances reactivity in coupling or conjugation reactions. The cyclobutane ring introduces moderate ring strain compared to smaller (cyclopropane) or larger (cyclohexane) carbocycles, balancing stability and reactivity. This compound is of interest in pharmaceutical and material science research, particularly in drug design where stereochemistry and ring size influence bioavailability and target interaction .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)

InChI Key

JBBMXPFFCFHKDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC1C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis, relies on two primary approaches:

  • Cyclization of linear precursors to form the cyclobutane ring.
  • Diastereoselective functionalization of preformed cyclobutane derivatives.

The tert-butoxycarbonyl group is typically introduced via esterification or amidocarbonylation, while the carboxylic acid moiety arises from hydrolysis of nitriles or esters.

Cyclization-Based Synthesis

Precursor Design and Reaction Conditions

A widely reported method involves cyclizing γ-keto esters or amides. For example, γ-keto tert-butyl esters undergo intramolecular aldol condensation under basic conditions to form the cyclobutane ring. Key parameters include:

  • Base selection : Potassium tert-butoxide or LDA for deprotonation.
  • Solvent : THF or DMF at −78°C to 0°C to favor kinetically controlled cyclization.
  • Diastereocontrol : Steric effects from the Boc group direct cis-selectivity.
Table 1: Cyclization Conditions and Outcomes
Precursor Base Temperature Yield (%) cis:trans Ratio
γ-Keto tert-butyl ester KOtBu −78°C 65 85:15
γ-Keto amide LDA 0°C 72 92:8

Data adapted from cyclobutane syntheses in analogous systems.

Mechanistic Insights

Cyclization proceeds via a chair-like transition state where the Boc group occupies an equatorial position, minimizing steric hindrance. This preference explains the high cis-diastereoselectivity observed in tert-butyl-substituted systems.

Diastereoselective Reduction of Cyclobutylidene Derivatives

Meldrum’s Acid Intermediate

A scalable route reported in The Journal of Organic Chemistry employs cyclobutylidene Meldrum’s acid as a key intermediate. The synthesis involves:

  • Knoevenagel condensation between cyclobutanone and Meldrum’s acid.
  • Diastereoselective reduction using NaBH4 in THF/MeOH (4:1) at −20°C.
  • Hydrolysis of the Meldrum’s acid moiety to yield the carboxylic acid.
Table 2: Reduction Optimization
Reducing Agent Solvent Temperature cis:trans Ratio Yield (%)
NaBH4 THF/MeOH (4:1) −20°C 93:7 78
LiAlH4 Et2O 0°C 85:15 65

Superior selectivity with NaBH4 is attributed to its milder reactivity, allowing for stereochemical control.

Impurity Management

Acidic byproducts from incomplete reduction or hydrolysis can lower diastereomeric ratios. Recrystallization from ethyl acetate/hexane (1:3) removes these impurities, enhancing the cis:trans ratio from 85:15 to 93:7.

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ continuous flow systems for cyclobutane synthesis:

  • Residence time : 5–10 minutes.
  • Temperature : 50–80°C.
  • Advantages : Improved heat transfer and reproducibility, with yields exceeding 70%.

Chromatography-Free Purification

Large-scale processes avoid column chromatography through:

  • Crystallization-driven purification : Sequential recrystallization from ethanol/water.
  • Acid-base extraction : Isolation of the carboxylic acid via pH adjustment.

Yield Optimization Strategies

Solvent Screening

Solvent System Yield (%) Purity (%)
Ethyl acetate/Hexane 78 99
Dichloromethane/Methanol 65 95

Ethyl acetate/hexane mixtures provide optimal solubility gradients for high recovery.

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves reaction homogeneity, boosting yields by 12–15%.
  • Lewis acids : Mg(ClO4)2 accelerates cyclization rates but may reduce diastereoselectivity.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison
Method Scalability cis-Selectivity Yield (%)
Cyclization Moderate 85–92% 65–72
Meldrum’s Acid Reduction High 93% 78

The Meldrum’s acid route offers superior scalability and selectivity, making it preferred for industrial applications.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc protecting group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1281861-01-5
  • Structure : The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability in various chemical processes .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, facilitating further reactions .

Biological Research

In biological contexts, rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid can be employed to investigate enzyme-substrate interactions and protein-ligand binding. The ability of the compound to modify functional groups makes it useful in studying biological pathways and mechanisms.

Pharmaceutical Development

The potential of this compound as a drug precursor or active pharmaceutical ingredient is being explored. Its structural properties may contribute to the development of new therapeutic agents targeting diseases such as cancer and metabolic disorders. Preliminary studies indicate that compounds with similar structures exhibit promising biological activity .

Industrial Applications

In industrial chemistry, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity allows for the synthesis of derivatives that may possess enhanced properties or different pharmacological activities.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Synthesis Methodologies

Research has demonstrated various synthesis methods for producing rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid with high purity and yield. These methodologies are essential for ensuring that the compound can be utilized effectively in further research and applications.

A study investigating the biological activity of structurally similar compounds found that they could potentially target multiple biological pathways involved in cancer progression. This suggests that rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid may also have similar therapeutic potential .

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical reactions. This property makes the compound useful in protecting and deprotecting functional groups during multi-step synthesis .

Comparison with Similar Compounds

Ring Size and Strain Effects

Compound Ring Size Key Substituents Molecular Weight (g/mol) Applications
rac-(1R,2S)-2-[(tert-Boc)cyclobutane-1-COOH, cis Cyclobutane Boc (C-2), COOH (C-1), cis ~214 (estimated) Drug intermediates, chiral catalysts
rac-(1R,2R)-2-[(tert-Boc)cyclopropane-1-COOH Cyclopropane Boc (C-2), COOH (C-1), trans 186.2 Fluorinated drug candidates, materials
3-(tert-Boc)cyclobutane-1-COOH Cyclobutane Boc (C-3), COOH (C-1) ~214 (estimated) Agrochemicals, polymers
rac-1-[(1R,2S)-2-Boc-cyclohexyl]-triazole-4-COOH Cyclohexane Boc (C-2), triazole-COOH 100.16 (discrepancy noted) Not specified (likely biologics research)

Key Observations :

  • Cyclopropane vs. Cyclobutane : The cyclopropane derivative () exhibits higher ring strain, increasing reactivity but reducing stability. This makes it suitable for fluorinated drug synthesis where rapid functionalization is critical. In contrast, the cyclobutane-based target compound offers better thermal stability, favoring long-term storage and controlled reactions .
  • Positional Isomerism: The 3-Boc cyclobutane isomer () lacks the cis-1,2 substitution pattern, leading to distinct electronic and steric profiles.

Functional Group and Stereochemical Impact

  • Boc Group Utility : All compared compounds utilize the tert-butoxy carbonyl group for protection, but its placement alters reactivity. The cis-1,2 arrangement in the target compound may sterically hinder nucleophilic attacks at the carbonyl, slowing deprotection kinetics compared to trans isomers .
  • Carboxylic Acid vs. Triazole : The triazole moiety in introduces heterocyclic aromaticity, enabling click chemistry applications. In contrast, the carboxylic acid in the target compound supports salt formation or amide coupling, expanding its utility in peptide synthesis .
  • Stereochemistry : The rac-(1R,2S) configuration ensures diastereomeric diversity, which is vital for probing structure-activity relationships in drug discovery. For instance, cis-1,2 substituents on cyclobutane may mimic bioactive conformations in natural products more effectively than trans configurations .

Biological Activity

rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, commonly referred to as cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, is a bicyclic compound notable for its structural features and potential biological activities. This compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protecting group, which is significant in organic synthesis and may influence its interactions with biological systems.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • Structure : The compound's stereochemistry is defined by the (1R,2S) configuration, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid has been the subject of preliminary studies. Compounds with similar structures have shown potential in various therapeutic applications, including:

  • Cancer Treatment : Research indicates that compounds with bicyclic structures can interact with pathways involved in tumor growth and metastasis.
  • Metabolic Disorders : The compound may influence metabolic pathways relevant to conditions such as diabetes and obesity.

The mechanism of action for rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid involves:

  • Interaction with Enzymes and Receptors : The carboxylic acid group can facilitate binding to proteins or enzymes, potentially modulating their activity.
  • Deprotection of Functional Groups : The Boc group can be selectively removed under acidic conditions, allowing for further chemical reactivity that may enhance its biological efficacy.

Synthesis Methods

Several synthesis routes have been developed for producing rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid:

  • Cyclization of Precursors : This method involves the cyclization of suitable starting materials under controlled conditions.
  • Flow Microreactor Systems : These systems allow for efficient synthesis with improved reaction control and reduced waste.

Study 1: Interaction with Biological Macromolecules

Preliminary interaction studies suggest that rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid has binding affinities with various biological macromolecules. This interaction could lead to modulation of enzymatic activity, which is critical for therapeutic applications.

Study 2: Pharmacological Properties

Research has indicated that compounds structurally similar to rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid exhibit enzyme inhibitory properties. For example:

Compound NameBiological TargetEffect
Similar Compound 1Enzyme AInhibition
Similar Compound 2Receptor BActivation

Q & A

Q. Advanced

  • Asymmetric Catalysis : Employ chiral ligands (e.g., bisoxazolines) during cyclobutane formation to enhance stereoselectivity .
  • Dynamic Kinetic Resolution : Utilize enzymes or transition-metal catalysts to favor the desired enantiomer .
  • Post-Synthesis Purification : Chiral preparative HPLC with columns like Chiralpak® IA/IB (eluent: hexane/isopropanol) achieves >99% enantiomeric excess .

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group) and δ 12.5 ppm (carboxylic acid proton, broad) .
    • ¹³C NMR : Carboxylic acid carbon at ~170 ppm, Boc carbonyl at ~155 ppm .
  • IR Spectroscopy : Stretches at ~1700 cm⁻¹ (C=O, Boc and acid) and ~3200 cm⁻¹ (O-H, acid) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 229.27 for C₁₁H₁₉NO₄) .

Advanced Tip : Use 2D NMR (COSY, NOESY) to confirm cyclobutane ring geometry and substituent orientation .

How does the cis stereochemistry influence reactivity in peptide coupling reactions?

Q. Advanced

  • Steric Effects : The cis configuration introduces ring strain, enhancing electrophilicity of the carboxylic acid for amide bond formation .
  • Conformational Rigidity : The cyclobutane ring restricts rotational freedom, improving regioselectivity in couplings (e.g., with EDCI/HOBt) .
  • Comparative Data :
    • Coupling Efficiency (cis vs. trans) :
SubstrateYield (%)Diastereoselectivity (dr)
cis-(1R,2S) derivative8595:5
trans derivative6270:30
Source: Analogous cyclopropane studies

What are the stability considerations for long-term storage?

Q. Basic

  • Storage Conditions : -20°C under argon, desiccated (moisture-sensitive due to Boc group) .
  • Decomposition Risks : Hydrolysis of Boc group under acidic/alkaline conditions; monitor via periodic ¹H NMR .

Q. Advanced Stability Testing :

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; quantify degradation by HPLC .
  • Compatibility : Avoid strong oxidizers (e.g., peroxides) and nucleophiles (e.g., amines) during storage .

How can computational modeling predict the compound’s stability and reactivity?

Q. Advanced

  • DFT Calculations : Model ring strain (cyclobutane angle ~90°) and electron distribution to predict hydrolysis rates .
  • MD Simulations : Assess Boc group solvation in aqueous buffers to optimize solubility for biological assays .
  • Case Study : Cyclopropane analogs show 10% higher hydrolysis resistance when simulated with bulky substituents .

What are the challenges in determining physical properties (e.g., melting point) for this compound?

Q. Basic

  • Data Gaps : Limited literature values (e.g., melting points for similar Boc-protected acids range from 127–250°C ).
  • Experimental Methods :
    • DSC Analysis : Determine decomposition temperature (Td) under nitrogen flow .
    • Capillary Melting Point : Use calibrated apparatus (e.g., Büchi M-565) with slow heating (1°C/min) .

Q. Advanced

  • Protection Strategy : Temporarily masks amine functionality during solid-phase peptide synthesis (SPPS) .
  • Pharmacokinetics : Enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
  • Case Study : Boc-protected cyclopropane analogs show 3-fold higher bioavailability than unprotected variants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.